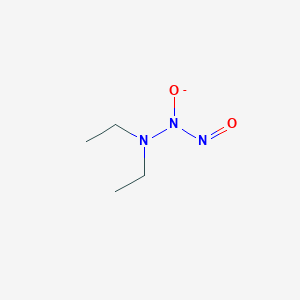
1,1-Diethyl-2-hydroxy-2-nitrosohydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NONOate(1-) is an organic anion that is the conjugate base of 1,1-diethyl-2-hydroxy-3-oxotriazane, obtained by deprotonation of the N-hydroxy group. It is a conjugate base of a 1,1-diethyl-2-hydroxy-3-oxotriazane.
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
Molecular Formula : C₄H₁₀N₃O₂
Molecular Weight : 155.13 g/mol
Appearance : White crystalline solid
Melting Point : Approximately 45 °C
Solubility : Highly soluble in water (>10 mg/mL)
The primary mechanism of action of 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine involves the controlled release of nitric oxide through decomposition in aqueous solutions. This release facilitates interactions with various molecular targets, including enzymes and receptors, influencing numerous biological processes such as vasodilation and neurotransmitter modulation .
Chemistry
DEA NONOate is widely utilized as a reagent in organic synthesis. Its ability to release nitric oxide makes it valuable for various chemical reactions and processes. It can undergo oxidation to form different nitrogen oxides or be reduced to produce diethylamine and other nitrogen-containing compounds.
Biology
In biological research, DEA NONOate is employed to study nitric oxide signaling pathways. It serves as a model compound for investigating the physiological roles of nitric oxide in cellular communication and signaling mechanisms .
Medicine
The potential therapeutic applications of DEA NONOate are noteworthy:
- Cardiovascular Health : Research indicates that DEA NONOate can induce vasodilation, making it a candidate for managing conditions like hypertension and heart disease .
- Neuropharmacology : Studies have shown its role in modulating synaptic transmission and influencing long-term potentiation in neuronal networks, which is critical for understanding memory and learning processes .
- Antitumor Activity : Emerging evidence suggests that DEA NONOate may induce apoptosis in cancer cells, highlighting its potential as an adjunct therapy in oncology.
Inhibition of Prolactin Secretion
Research has demonstrated that DEA NONOate can inhibit prolactin secretion in pituitary cells through mechanisms involving cyclic guanosine monophosphate (cGMP).
Vasodilatory Effects
Clinical studies involving animal models have shown significant vasodilation following the administration of DEA NONOate. This effect underscores its potential therapeutic use in treating vascular disorders .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Diethylamine NONOate | Contains a nitroso group | Known for potent nitric oxide release |
| Sodium Nitroprusside | A well-known nitric oxide donor | Used extensively in medical applications |
| S-nitrosoglutathione | Naturally occurring nitric oxide donor | Involved in cellular signaling |
Propriétés
Numéro CAS |
86831-65-4 |
|---|---|
Formule moléculaire |
C4H10N3O2- |
Poids moléculaire |
132.14 g/mol |
Nom IUPAC |
N-(diethylamino)-N-oxidonitrous amide |
InChI |
InChI=1S/C4H10N3O2/c1-3-6(4-2)7(9)5-8/h3-4H2,1-2H3/q-1 |
Clé InChI |
VFZXVONSQCNCAT-UHFFFAOYSA-N |
SMILES |
CCN(CC)N(N=O)[O-] |
SMILES canonique |
CCN(CC)N(N=O)[O-] |
Synonymes |
(C2H5)2N(N(O)NO)-Na+ 1,1-diethyl-2-hydroxy-2-nitrosohydrazine 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate DEA-NO DEA-NONOate diethylamine dinitric oxide diethylamine nitric oxide complex diethylamine NONOate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















